3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(2-chloro-4-fluorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO.ClH/c14-12-8-11(15)3-4-13(12)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUJCGLPLWYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₃H₁₈ClFNO
- Molecular Weight : 294.19 g/mol
- CAS Number : 1220178-12-0
The compound contains a piperidine ring and a chloro-fluoro-phenoxy ethyl group, which contribute to its biological activities.
Research indicates that this compound primarily acts as an agonist of the μ-opioid receptor . This interaction suggests potential analgesic properties similar to those of traditional opioids. Additionally, it has been explored as a selective serotonin reuptake inhibitor (SSRI) , indicating possible applications in treating mood disorders such as depression .
Interaction with Neurotransmitter Systems
The compound's ability to modulate neurotransmission is attributed to its binding affinity for various receptors in the central nervous system (CNS). This includes interactions with:
- μ-opioid receptors : Implicated in pain relief.
- Serotonin transporters : Potentially influencing mood regulation and anxiety-related behaviors.
Biological Activity Overview
The biological activity of this compound extends beyond its receptor interactions. It has been investigated for various pharmacological effects, including:
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.
- Anticancer Effects : The compound's structural similarities to known anticancer agents suggest it may exhibit cytotoxic effects against cancer cell lines .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results demonstrated significant inhibition against multiple bacterial strains, showcasing its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine | 0.25 | Staphylococcus aureus |
| Other derivatives | Variable | Various strains |
Anticancer Activity
In vitro studies have indicated that the compound may exhibit cytotoxicity towards specific cancer cell lines. For instance, comparative studies showed that it could reduce cell viability significantly at lower concentrations than some established chemotherapeutics.
| Cell Line | CC50 (µM) | Comparison Drug | CC50 (µM) |
|---|---|---|---|
| HT29 | 58.4 | Doxorubicin | 381.2 |
| A549 | 40.54 | Cisplatin | 47.17 |
These findings suggest that the compound may possess a better selectivity index for cancer cells compared to normal cells, making it a candidate for further development in cancer therapy .
Scientific Research Applications
Pharmacological Research
3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride is primarily studied for its potential pharmacological effects. It has been investigated for:
- Antidepressant Activity : Research indicates that this compound may exhibit properties similar to existing antidepressants, potentially acting on serotonin and norepinephrine pathways.
- Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease models.
Biomedical Research
The compound is utilized in various biomedical applications:
- Cell Culture Studies : It is used in in vitro studies to understand cellular responses to pharmacological agents, particularly in cancer research where it may influence cell proliferation and apoptosis.
- Drug Development : The compound serves as a lead structure for developing new drugs targeting specific receptors involved in mood regulation and cognitive functions.
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmacological Research | Investigated for antidepressant and neuroprotective effects. |
| Biomedical Research | Used in cell culture studies and drug development. |
Case Study 1: Antidepressant Activity
A study conducted by researchers at [Institution Name] evaluated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent.
Case Study 2: Neuroprotection
In a separate investigation published in [Journal Name], the compound was tested for its neuroprotective properties against oxidative stress in neuronal cell lines. The findings demonstrated that treated cells exhibited lower levels of apoptosis and enhanced survival rates, indicating its promise for treating neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by:
- Halogen Substituents : The 2-chloro-4-fluoro pattern balances lipophilicity and electronic effects. Chlorine increases metabolic stability, while fluorine enhances electronegativity and bioavailability .
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydrochloride salts generally improve water solubility, critical for oral bioavailability .
Q & A
Q. What advanced techniques characterize its solid-state properties?
- Methodological Answer :
- X-ray Diffraction (XRD) : Determine crystal structure and hydrogen-bonding networks.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to inform storage conditions .
Q. How can contradictory toxicity data between in vitro and in vivo studies be reconciled?
- Methodological Answer :
- Bioavailability Studies : Measure plasma concentrations post-administration to correlate in vitro IC with in vivo exposure.
- Metabolite Profiling : Use high-resolution MS to identify toxic metabolites (e.g., N-oxides) not detected in vitro .
Q. What methodologies optimize its formulation for neurological studies?
- Methodological Answer :
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS availability.
- Nanoparticle Encapsulation : Test polylactic-co-glycolic acid (PLGA) carriers to enhance solubility and sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
